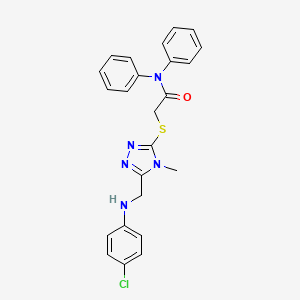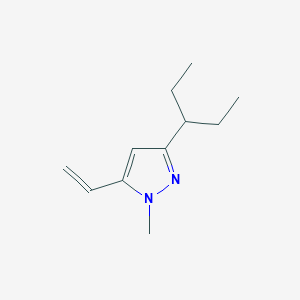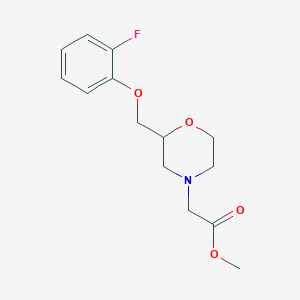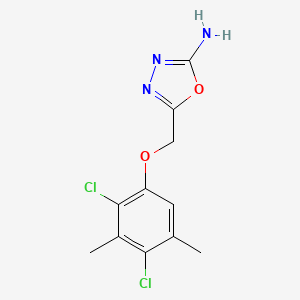
2-Bromo-4,5-dichloropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4,5-dichloropyrimidine is a halogenated pyrimidine derivative with the molecular formula C4HBrCl2N2 . This compound is characterized by the presence of bromine and chlorine atoms attached to the pyrimidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,5-dichloropyrimidine typically involves the bromination and chlorination of pyrimidine derivatives. One common method starts with 2,4-dichloropyrimidine, which undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride . The reaction is usually carried out in an inert solvent like chloroform or dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-4,5-dichloropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form 2,4-dichloropyrimidine.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide, potassium tert-butoxide, and various amines are commonly used.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are used in these reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: Products include biaryl and alkyne derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4,5-dichloropyrimidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Bromo-4,5-dichloropyrimidine is primarily based on its ability to interact with biological targets through halogen bonding and hydrogen bonding. The bromine and chlorine atoms enhance the compound’s electrophilicity, making it a potent inhibitor of various enzymes and receptors . The molecular targets include kinases, proteases, and nucleic acid-binding proteins .
Vergleich Mit ähnlichen Verbindungen
5-Bromo-2,4-dichloropyrimidine: Similar in structure but with different substitution patterns, leading to varied reactivity and applications.
2,4-Dichloro-5-iodopyrimidine: Another halogenated pyrimidine with iodine instead of bromine, used in different coupling reactions.
2,4-Dichloro-5-fluoropyrimidine: Contains fluorine, offering different electronic properties and reactivity.
Uniqueness: 2-Bromo-4,5-dichloropyrimidine is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. This makes it a versatile intermediate for synthesizing a wide range of bioactive compounds and materials .
Eigenschaften
Molekularformel |
C4HBrCl2N2 |
|---|---|
Molekulargewicht |
227.87 g/mol |
IUPAC-Name |
2-bromo-4,5-dichloropyrimidine |
InChI |
InChI=1S/C4HBrCl2N2/c5-4-8-1-2(6)3(7)9-4/h1H |
InChI-Schlüssel |
RBZWFSMOZQRODV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NC(=N1)Br)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazole-5-carboxylicacid](/img/structure/B11784507.png)
![Benzo[d]oxazol-7-ylmethanamine](/img/structure/B11784514.png)
![5,11-Dihydroindolo[3,2-b]carbazole-6-carboxamide](/img/structure/B11784526.png)

![Methyl 4'-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-6,6'-bis(chloromethyl)-[2,2'-bipyridine]-4-carboxylate](/img/structure/B11784541.png)



![3-(Chloromethyl)-7-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B11784559.png)


